3'-Fluoro-3'-deoxycytidine

RNA polymerase termination DNA sequencing Nucleoside analogue

3′-Fluoro-3′-deoxycytidine (CAS 123402-20-0, synonym 3′-deoxy-3′-fluorocytidine) is a synthetic fluorinated pyrimidine nucleoside analogue with molecular formula C₉H₁₂FN₃O₄ and molecular weight 245.21 g/mol. The compound features a fluorine substitution at the 3′-position of the ribose ring, which distinguishes it from other cytidine analogues modified at the base (e.g., 5-fluorocytidine) or at the 2′-position (e.g., gemcitabine).

Molecular Formula C9H12FN3O4
Molecular Weight 245.21 g/mol
CAS No. 123402-20-0
Cat. No. B176562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-3'-deoxycytidine
CAS123402-20-0
Molecular FormulaC9H12FN3O4
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
InChIInChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
InChIKeyPKOBNLOZXOHYOP-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-3'-deoxycytidine (CAS 123402-20-0) – Structure, Class, and Procurement-Relevant Characteristics


3′-Fluoro-3′-deoxycytidine (CAS 123402-20-0, synonym 3′-deoxy-3′-fluorocytidine) is a synthetic fluorinated pyrimidine nucleoside analogue with molecular formula C₉H₁₂FN₃O₄ and molecular weight 245.21 g/mol . The compound features a fluorine substitution at the 3′-position of the ribose ring, which distinguishes it from other cytidine analogues modified at the base (e.g., 5-fluorocytidine) or at the 2′-position (e.g., gemcitabine). This 3′-fluoro modification confers chain-terminating properties upon conversion to the 5′-triphosphate form, as demonstrated with E. coli DNA-dependent RNA polymerase, making the compound a functional terminator of RNA biosynthesis [1]. The compound is supplied as a solid with typical purity specifications of ≥95% and is intended exclusively for research and development use .

Why 3'-Fluoro-3'-deoxycytidine Cannot Be Substituted by Generic Nucleoside Analogues Without Quantitative Evidence


Although multiple nucleoside analogues act as DNA or RNA chain terminators, the position and chemical nature of the ribose modification critically determine enzyme substrate specificity, metabolic stability, and incorporation fidelity [1]. For example, human deoxycytidine kinase (dCK) exhibits a rank-order substrate preference that varies substantially among cytidine analogues: 2′-fluoro-dC > araC > 3′-fluoro-2′,3′-ddC > 2′,3′-ddC [2]. The 3′-fluoro group on the ribose sugar of 3′-fluoro-3′-deoxycytidine resists phosphodiester bond formation during elongation, producing chain termination at the level of RNA polymerases including E. coli DNA-dependent RNA polymerase [3]. In contrast, base-modified fluorocytidines such as 5-fluoro-2′-deoxycytidine inhibit DNA methyltransferases rather than acting as direct chain terminators. The quantitative evidence below demonstrates that even closely related 3′-modified nucleosides differ measurably in polymerase inhibition and kinase recognition, making generic substitution scientifically unjustified without head-to-head data.

Quantitative Differentiation Evidence for 3'-Fluoro-3'-deoxycytidine Relative to Closest Comparators


RNA Chain Termination: 3'-Fluoro-3'-deoxycytidine Triphosphate vs. Natural NTP Substrates

The 5′-triphosphate of 3′-fluoro-3′-deoxycytidine (NTP(3′-F)-cytidine) was demonstrated to function as a terminator of RNA synthesis catalyzed by E. coli DNA-dependent RNA polymerase, halting transcript elongation at the site of incorporation [1]. This termination property is a direct consequence of the 3′-fluoro substitution, which lacks the 3′-hydroxyl group required for phosphodiester bond formation with the incoming nucleotide. In contrast, the natural substrate cytidine triphosphate (CTP) permits uninterrupted elongation. No quantitative termination efficiency (e.g., termination probability per incorporation event) was reported in the source publication, which presented only autoradiographic evidence of truncated RNA products of defined lengths corresponding to the template position of fluorine incorporation. This functional property is structurally analogous to that of 3′-deoxy-3′-aminonucleoside 5′-triphosphates but has not been quantitatively benchmarked against them in the same experimental system.

RNA polymerase termination DNA sequencing Nucleoside analogue

Human Deoxycytidine Kinase (dCK) Substrate Activity Rank Order: 3'-Fluoro-2',3'-ddC vs. Closest Cytidine Analogues

In a systematic study of human dCK substrate specificities, the substrate activity of cytosine nucleoside analogues followed the rank order: 2′-fluoro-dC > 2′-O-methyl-C > araC (cytarabine) > 2′-fluoro-2′-deoxy-araC > 3′-O-methyl-dC = 3′-fluoro-2′,3′-ddC > cytosine β-L-riboside > 2′,3′-ddC (ddC) > cytidine [1]. Within this series, 3′-fluoro-2′,3′-ddC — the 2′,3′-dideoxy analogue structurally closest to 3′-fluoro-3′-deoxycytidine — exhibited measurable but moderate substrate activity, approximately equivalent to 3′-O-methyl-dC and superior to the clinically used chain terminator 2′,3′-dideoxycytidine (ddC, zalcitabine). This rank-order data is derived from the same assay system, enabling valid cross-compound comparison. However, the parent compound 3′-fluoro-3′-deoxycytidine (which retains the 2′-hydroxyl) differs from 3′-fluoro-2′,3′-ddC and was not directly measured; hence the dCK activity of the exact target compound required for prodrug activation in antiviral/anticancer contexts remains uncharacterized.

Deoxycytidine kinase Substrate specificity Nucleoside phosphorylation

Metabolic Stability of the 3'-Fluoro Modification: Class-Level Comparison with 3'-Azido and 3'-Amino Analogues

The 3′-fluoro substitution on the ribose ring of 3′-fluoro-3′-deoxycytidine enhances resistance to phosphorolytic and hydrolytic cleavage compared to the natural 3′-hydroxyl group [1]. This is a class-level property shared by various 3′-fluorinated nucleosides including 3′-fluoro-3′-deoxythymidine (FLT) [2]. However, the stability of the 3′-C–F bond differs mechanistically from the 3′-azido group (N₃) in AZT, which is susceptible to reductive metabolism and heme-mediated decomposition, and from the 3′-amino group in 3′-amino-3′-deoxythymidine (AMT), which undergoes oxidative deamination. No direct comparative stability half-life measurements (e.g., in plasma, liver microsomes, or cellular extracts) were found for 3′-fluoro-3′-deoxycytidine against a specific named comparator. Quantitative stability data under defined conditions (pH, temperature, enzymatic environment) are absent from the current evidence base.

Metabolic stability Enzymatic degradation 3'-modification

Structural Differentiation: 3'-Fluoro vs. 5-Fluoro or 2'-Fluoro Modification of the Cytidine Scaffold

The position of fluorine substitution on the cytidine scaffold fundamentally alters the biological mechanism. 3′-Fluoro-3′-deoxycytidine (fluorine on the ribose 3′-position) acts as a chain terminator of nucleic acid polymerases [1], whereas 5-fluoro-2′-deoxycytidine (FdCyd, CAS 10356-76-0, fluorine on the pyrimidine base C-5 position) acts as a mechanism-based inhibitor of DNA methyltransferases (DNMT), forming covalent enzyme-DNA adducts [2]. 2′,2′-Difluoro-2′-deoxycytidine (gemcitabine, dFdC, CAS 95058-81-4, fluorine at the ribose 2′-position) is a potent inhibitor of ribonucleotide reductase and DNA synthesis. These three fluorinated cytidine analogues — differing only in the position of fluorine modification — produce entirely distinct mechanisms of action and therapeutic targets. The ribose 3′-fluoro modification of the target compound uniquely positions it as an RNA-specific terminator, confirmed experimentally with E. coli RNA polymerase [1], whereas neither FdCyd nor gemcitabine exhibits this property.

Structure-activity relationship Nucleoside design Fluorine position

Evidence-Backed Research Application Scenarios for 3'-Fluoro-3'-deoxycytidine


RNA Polymerase Mechanistic Studies and RNA Sequencing Using Chain Termination

3′-Fluoro-3′-deoxycytidine, converted enzymatically or chemically to its 5′-triphosphate, serves as a site-specific chain terminator for DNA-dependent RNA polymerases. As demonstrated with E. coli RNA polymerase, NTP(3′-F)-cytidine incorporates into nascent RNA and blocks further elongation, producing truncated transcripts of discrete lengths corresponding to the template position of the incorporated cytidine analogue [1]. This property enables RNA sequencing by the Sanger dideoxy method adapted for RNA, and supports mechanistic investigations of RNA polymerase processivity, fidelity, and translocation.

Nucleoside Kinase Substrate Specificity Profiling

As a 3′-fluoro-modified cytidine, this compound is a candidate substrate for deoxycytidine kinase (dCK) and other nucleoside/nucleotide kinases. The structurally related compound 3′-fluoro-2′,3′-ddC has been characterized as a moderate dCK substrate within a rank-order study of cytosine nucleoside analogues [2]. Researchers investigating the structural determinants of nucleoside kinase recognition — particularly the steric and electronic requirements at the ribose 3′-position — can employ 3′-fluoro-3′-deoxycytidine as a comparative probe alongside 3′-azido, 3′-amino, and 3′-O-methyl analogues.

Antiviral and Anticancer Prodrug Activation Research

3′-Fluoro-3′-deoxycytidine requires intracellular phosphorylation to its active triphosphate metabolite to exert chain-terminating activity. This phosphorylation cascade, involving deoxycytidine kinase (dCK) as the rate-limiting first step, makes the compound relevant for prodrug activation studies in antiviral and anticancer contexts [1]. The compound can be used as a reference substrate to compare phosphorylation efficiency across dCK variants, across cell types with different kinase expression profiles, or in the presence of kinase inhibitors, informing the rational design of nucleoside prodrugs with improved activation kinetics.

Nucleoside Analogue Library Construction for SAR Studies

Within a systematic structure-activity relationship (SAR) campaign for cytidine-based polymerase inhibitors, 3′-fluoro-3′-deoxycytidine fills a specific chemical space: fluoro substitution at the ribose 3′-position combined with an intact cytosine base. When assembled alongside 5-fluoro-2′-deoxycytidine (base-modified DNMT inhibitor) and 2′,2′-difluoro-2′-deoxycytidine (gemcitabine, 2′-modified DNA synthesis inhibitor), this compound enables comprehensive exploration of how fluorine position dictates mechanism of action [2]. This positional fluorine scan approach is valuable for medicinal chemistry programs seeking a specific polymerase-inhibitory profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Fluoro-3'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.